3-chloro-2-cyanopyridine-N-oxide chemical structure and properties
3-chloro-2-cyanopyridine-N-oxide chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of 3-chloro-2-cyanopyridine-N-oxide (systematically 3-chloro-2-pyridinecarbonitrile 1-oxide ).
Content Type: In-depth Technical Guide Subject: Heterocyclic Chemistry / Pyridine N-Oxides Target Audience: Medicinal Chemists, Process Engineers, Drug Discovery Scientists
Executive Summary & Chemical Identity[1]
3-chloro-2-cyanopyridine-N-oxide is a highly functionalized pyridine derivative characterized by the presence of a nitrile group at the C2 position, a chlorine atom at the C3 position, and an N-oxide moiety at the nitrogen center. This molecule represents a "push-pull" electronic system where the electron-withdrawing nitrile and chlorine groups, combined with the amphoteric N-oxide, create unique regioselective handles for nucleophilic functionalization.
It is distinct from its more common isomer, 2-chloro-3-cyanopyridine-1-oxide (a key intermediate for the antiretroviral drug Nevirapine). While the isomer is a commodity chemical, the 3-chloro-2-cyano variant is a specialized scaffold used to access 2,3,4-trisubstituted pyridine architectures often inaccessible via standard pyridine chemistry.
Chemical Identifiers
| Property | Detail |
| IUPAC Name | 3-chloro-1-oxidopyridin-1-ium-2-carbonitrile |
| Common Name | 3-chloro-2-cyanopyridine-N-oxide |
| Parent Compound | 3-chloro-2-pyridinecarbonitrile (CAS 149438-88-8) |
| Molecular Formula | C₆H₃ClN₂O |
| Molecular Weight | 154.55 g/mol |
| Predicted LogP | ~0.5 - 0.8 (Lower than parent due to N-O polarity) |
Structural Analysis & Electronic Properties
The reactivity of 3-chloro-2-cyanopyridine-N-oxide is dictated by the interplay of three functional groups. Understanding the electronic distribution is critical for predicting reaction outcomes.
Electronic Effects
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N-Oxide (N⁺–O⁻): Acts as both an electron donor (via resonance to C2 and C4) and an electron withdrawer (via induction). In this specific scaffold, the inductive withdrawal is amplified by the adjacent nitrile.
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C2-Nitrile (CN): A strong electron-withdrawing group (EWG) that significantly acidifies the adjacent positions and deactivates the ring toward electrophilic attack, while activating it for nucleophilic attack.
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C3-Chlorine (Cl): Provides steric bulk and inductive withdrawal. Unlike C2 or C4 halogens, the C3 halogen is not typically labile to
displacement unless the ring is highly activated, but the N-oxide facilitates unique transformations at the C4 position (para to the N-oxide).
Visualization: Structural Resonance & Activation
The following diagram illustrates the resonance contribution that activates the C4 position for nucleophilic attack.
Caption: Electronic activation pathway showing the susceptibility of the C4 position to nucleophilic attack due to the cooperative effects of the N-oxide and Nitrile groups.
Synthesis Protocols
The synthesis of 3-chloro-2-cyanopyridine-N-oxide is typically achieved via the direct oxidation of the parent pyridine. Due to the electron-deficient nature of the pyridine ring (caused by Cl and CN), standard oxidation methods require forcing conditions or potent oxidants.
Method A: m-CPBA Oxidation (Laboratory Scale)
This is the preferred method for high purity on a gram scale.
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Reagents: 3-chloro-2-pyridinecarbonitrile (1.0 eq), m-chloroperoxybenzoic acid (mCPBA, 1.2–1.5 eq).
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Solvent: Dichloromethane (DCM) or Chloroform.
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Conditions: Reflux (40°C) for 12–24 hours.
Protocol:
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Dissolve 3-chloro-2-pyridinecarbonitrile (e.g., 10 mmol) in DCM (50 mL).
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Add mCPBA (70-75% purity) portion-wise at 0°C to control the exotherm.
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Allow the mixture to warm to room temperature and then reflux. Monitor via TLC (Polar mobile phase, e.g., 10% MeOH/DCM).
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Workup: Cool to room temperature. Wash with aqueous sodium bisulfite (to quench excess peroxide) followed by saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct).
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Dry organic layer over Na₂SO₄, filter, and concentrate.[1]
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Purification: Recrystallization from EtOAc/Hexane or column chromatography.
Method B: Urea-Hydrogen Peroxide (UHP) / TFAA (Scalable)
For larger scales, avoiding mCPBA byproducts is advantageous. The UHP/TFAA system generates trifluoroperacetic acid in situ.
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Reagents: Urea-Hydrogen Peroxide complex (UHP), Trifluoroacetic anhydride (TFAA).
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Solvent: Acetonitrile or DCM.
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Mechanism: TFAA activates H₂O₂ to form CF₃CO₃H, a potent electrophilic oxidant capable of overcoming the deactivated pyridine ring.
Protocol:
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Suspend UHP (2.0 eq) in dry acetonitrile.
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Add 3-chloro-2-pyridinecarbonitrile (1.0 eq).
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Add TFAA (2.0 eq) dropwise at 0°C.
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Stir at ambient temperature. The reaction is typically faster than mCPBA oxidation.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis workflow for the N-oxidation of 3-chloro-2-cyanopyridine.
Physical & Chemical Properties[4][5][6]
While specific experimental data for the N-oxide is scarce in open literature compared to its isomer, its properties can be reliably extrapolated from the parent compound and homologous series.
| Property | Value / Characteristic | Notes |
| Physical State | Solid (Crystalline) | Likely off-white to pale yellow needles. |
| Melting Point | > 120°C (Predicted) | N-oxides typically melt 40-80°C higher than parent pyridines (Parent MP: 83°C). |
| Solubility | Soluble in DCM, MeOH, DMSO. | Poor solubility in non-polar alkanes (Hexane). |
| Stability | Thermally sensitive >150°C. | Potential for deoxygenation or rearrangement (Polonovski type) at high heat. |
| Reactivity Hazard | Oxidizer compatibility.[2] | Avoid contact with strong reducing agents or metal powders. |
Reactivity Profile & Applications
The 3-chloro-2-cyanopyridine-N-oxide scaffold is a versatile intermediate. The N-oxide group is not the final target but a "director" for further functionalization.
A. Nucleophilic Substitution at C4 (Regioselective)
The most valuable transformation is the introduction of nucleophiles at the C4 position.
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Mechanism: The N-oxide activates the C4 position (para) and C2 position (ortho). Since C2 is blocked by the Cyano group and C3 is blocked by Chlorine, C4 becomes the primary site for nucleophilic attack.
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Reaction: Treatment with nucleophiles (e.g., amines, alkoxides) often leads to substitution at C4, sometimes accompanied by deoxygenation if PCl₃/POCl₃ is used.
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Example: Reaction with POCl₃ (phosphoryl chloride) typically yields 3,4-dichloro-2-cyanopyridine or 4-chloro-3-chloro-2-cyanopyridine via the Meisenheimer complex rearrangement.
B. Modified Reissert-Henze Reaction
Reaction with trimethylsilyl cyanide (TMSCN) and an acyl chloride (e.g., dimethylcarbamoyl chloride) can introduce a second cyano group or functionalize the ring, although the C2 position is already occupied. This often forces substitution to C6.
C. Deoxygenation
To return to the pyridine state after functionalization:
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Reagents: PCl₃, Zn/AcOH, or Pd/C + H₂.
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Outcome: Restoration of the basic pyridine nitrogen.
Reactivity Pathway Diagram
Caption: Primary reactivity pathways demonstrating the use of the N-oxide as a directing group for C4 functionalization.
Safety and Handling
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Hazard Classification: Pyridine N-oxides are generally skin and eye irritants. The presence of the nitrile group adds potential toxicity via metabolic release of cyanide (though the aromatic nitrile is relatively stable).
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Thermal Hazards: N-oxides can decompose exothermically. Distillation should be avoided; purification is best via crystallization or chromatography.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic nature requires protection from moisture.
References
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Preparation of Cyanopyridines by Direct Cyanation. Thieme Connect. (Discusses the synthesis of the parent 3-chloro-2-pyridinecarbonitrile and N-oxide precursors).
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Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001.[3][4] (Comprehensive review of oxidation methods including mCPBA and MTO/H2O2).
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Synthesis of 2-chloro-3-cyanopyridine derivatives. BenchChem Application Notes. (Provides context on the isomeric 2-chloro-3-cyano series for comparison).
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PubChem Compound Summary: 2-Chloro-3-cyanopyridine. (Data on the isomer for structural property extrapolation).
